molecular formula C6H5Br2N B3218270 3,4-Dibromo-2-methylpyridine CAS No. 1188140-60-4

3,4-Dibromo-2-methylpyridine

Cat. No. B3218270
CAS RN: 1188140-60-4
M. Wt: 250.92 g/mol
InChI Key: ILZFRDZGFPZHCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

An optimized and versatile synthesis of 3,4-Dibromo-2-methylpyridine has been reported. Starting from 2-fluoro-4-methylpyridine , this strategy avoids the use of palladium as a catalyst and is more diverse and versatile compared to a previously published synthesis starting from 2-bromo-4-methylpyridine . The overall yield has been significantly improved, reaching 29.4% in just 7 linear steps .


Chemical Reactions Analysis

3,4-Dibromo-2-methylpyridine can participate in various chemical reactions, including substitution, addition, and coupling reactions. For example, it can undergo cross-coupling reactions with arylboronic acids using palladium catalysis . These reactions allow the synthesis of more complex derivatives.

Future Directions

: El-Gokha, A., Laufer, S. A., & Koch, P. (2015). An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors. Organic & Biomolecular Chemistry, 13(42), 10699-10704. DOI:10.1039/C5OB01505G

properties

IUPAC Name

3,4-dibromo-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZFRDZGFPZHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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